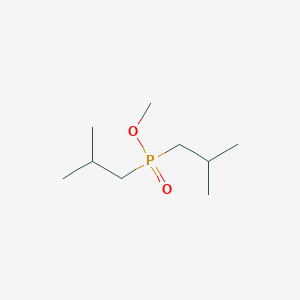
Methyl bis(2-methylpropyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bis(2-methylpropyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates Phosphinates are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(2-methylpropyl)phosphinate typically involves the reaction of phosphorus trichloride with isobutyl alcohol in the presence of a base, followed by methylation. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions. The reaction can be summarized as follows:
-
Reaction of phosphorus trichloride with isobutyl alcohol
PCl3+2C4H9OH→(C4H9O)2PCl+2HCl
-
Methylation
(C4H9O)2PCl+CH3OH→(C4H9O)2P(OCH3)+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl bis(2-methylpropyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Methyl bis(2-methylpropyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteolytic enzymes.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere in medicinal chemistry.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of methyl bis(2-methylpropyl)phosphinate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.
Comparison with Similar Compounds
Similar Compounds
Phosphinic Acid: Similar in structure but lacks the methyl and isobutyl groups.
Phosphonates: Contain a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Phosphates: Contain a phosphorus atom bonded to four oxygen atoms.
Uniqueness
Methyl bis(2-methylpropyl)phosphinate is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other phosphinates, phosphonates, and phosphates.
Properties
CAS No. |
105865-02-9 |
|---|---|
Molecular Formula |
C9H21O2P |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1-[methoxy(2-methylpropyl)phosphoryl]-2-methylpropane |
InChI |
InChI=1S/C9H21O2P/c1-8(2)6-12(10,11-5)7-9(3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
FVIXHRRKNFGLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(=O)(CC(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















